4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Formation of the Nitrobenzylidene Moiety: The final step involves the condensation of the triazole-pyridine intermediate with 2-chloro-5-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium ethoxide, potassium thiolate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics and antifungal medications.
Medicine
In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with cellular components. For its antimicrobial action, it likely disrupts cell wall synthesis or interferes with essential enzymes. In cancer cells, it may induce apoptosis by activating caspases or disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrobenzylidene moiety with a triazole and pyridine ring makes it particularly effective in its biological activities compared to its analogs.
Properties
CAS No. |
613248-53-6 |
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Molecular Formula |
C14H9ClN6O2S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9ClN6O2S/c15-11-5-4-10(21(22)23)7-9(11)8-17-20-13(18-19-14(20)24)12-3-1-2-6-16-12/h1-8H,(H,19,24)/b17-8+ |
InChI Key |
XNOUMTVPIOJNEP-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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